3-Amino-3-(5-fluoropyridin-2-yl)propanoic acid
Description
3-Amino-3-(5-fluoropyridin-2-yl)propanoic acid is a fluorinated pyridine derivative featuring an amino group and a carboxylic acid moiety. The compound’s core structure combines the aromatic pyridine ring (fluorinated at the 5-position) with a propanoic acid backbone substituted at the β-position by an amino group. This configuration suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to fluorine and pyridine interactions.
Properties
Molecular Formula |
C8H9FN2O2 |
|---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
3-amino-3-(5-fluoropyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9FN2O2/c9-5-1-2-7(11-4-5)6(10)3-8(12)13/h1-2,4,6H,3,10H2,(H,12,13) |
InChI Key |
LZGXQXMEWAOLCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of the Balz-Schiemann reaction to introduce the fluorine atom into the pyridine ring . The resulting fluoropyridine can then be reacted with appropriate reagents to form the desired amino acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(5-fluoropyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The fluoropyridine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions often require strong bases or acids to activate the fluoropyridine ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes or nitriles, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Amino-3-(5-fluoropyridin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a bioisostere in drug design, where the fluorine atom can enhance the metabolic stability and bioavailability of pharmaceuticals.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals due to its unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-fluoropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. This can result in enhanced biological activity and specificity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
3-Amino-3-(4-fluorophenyl)propionic Acid (ASA2349)
- Molecular Formula: C₉H₈FNO₂
- Molecular Weight : 183.18 g/mol
- Melting Point : 224–228°C (decomposes) .
- Key Differences :
- Substituent : Fluorine is attached to a phenyl ring (4-fluorophenyl) instead of a pyridine ring.
- Electronic Effects : The phenyl group lacks the electron-withdrawing nitrogen of pyridine, reducing the compound’s polarity.
- Bioactivity : Phenyl derivatives are often less metabolically stable than pyridine analogs due to reduced hydrogen-bonding capacity.
(R)-2-Amino-3-(pyridin-3-yl)propanoic Acid
- Molecular Formula : C₈H₁₀N₂O₂
- Molecular Weight : 166.18 g/mol
- Purity : ≥98.5% (white to off-white powder) .
- Key Differences: Pyridine Substitution: The nitrogen is at the 3-position (meta) instead of the 2-position (ortho), altering electronic distribution. Stereochemistry: The (R)-configuration may influence chiral interactions in biological systems.
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic Acid
- Molecular Formula: C₁₄H₁₂F₃NO₃
- Molecular Weight : 299.25 g/mol .
- Key Differences: Heterocycle: Furan ring (oxygen-containing) vs. Substituent: The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects compared to fluorine alone.
Structural and Functional Analysis
Electronic and Steric Effects
- Fluorine’s Role : In 5-fluoropyridin-2-yl derivatives, fluorine’s electronegativity increases the pyridine ring’s electron-deficient nature, enhancing interactions with electron-rich biological targets.
- Amino Acid Backbone: The β-amino carboxylic acid moiety enables zwitterionic behavior, improving solubility in physiological conditions compared to ester analogs .
Physicochemical Properties
- Melting Points : Pyridine derivatives (e.g., ASA2560: 93–97°C ) generally have lower melting points than phenyl analogs (e.g., ASA2349: 224–228°C) due to reduced crystallinity from nitrogen’s lone pair.
- Solubility : The carboxylic acid group in the target compound enhances water solubility relative to methyl esters or trifluoromethyl-substituted analogs .
Biological Activity
3-Amino-3-(5-fluoropyridin-2-yl)propanoic acid (also referred to as 5-FPA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of 5-FPA, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
5-FPA is characterized by the following chemical structure:
- Molecular Formula : C₉H₁₀FNO₂
- Molecular Weight : 183.18 g/mol
The presence of a fluorine atom on the pyridine ring enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of 5-FPA is primarily attributed to its interaction with various receptors and enzymes. It has been shown to function as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways. This modulation can lead to various physiological effects, including:
- Neurotransmitter modulation : 5-FPA may affect neurotransmitter systems, particularly those involving glutamate and GABA, which are crucial for neuronal communication.
- Inhibition of enzyme activity : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways.
Biological Activity
Recent studies have explored the biological activity of 5-FPA in various contexts:
Anticancer Activity
Research indicates that 5-FPA exhibits promising anticancer properties. In vitro studies have demonstrated that it can reduce cell viability in several cancer cell lines, including:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| A549 (lung) | 25 | Induction of apoptosis |
| MCF-7 (breast) | 30 | Cell cycle arrest |
| HeLa (cervical) | 20 | Inhibition of proliferation |
These findings suggest that 5-FPA may serve as a lead compound for developing new anticancer therapies.
Neuroprotective Effects
5-FPA has also been studied for its neuroprotective effects. In animal models of neurodegenerative diseases, it demonstrated the ability to:
- Reduce oxidative stress markers.
- Improve cognitive function.
- Protect against neuronal cell death.
These effects are believed to be mediated through the modulation of inflammatory pathways and enhancement of neurotrophic factors.
Case Studies
-
Study on A549 Cell Line :
In a study published in Journal of Medicinal Chemistry, researchers treated A549 cells with varying concentrations of 5-FPA. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations . -
Neuroprotection in Rodent Models :
A study conducted on rodent models of Alzheimer's disease showed that administration of 5-FPA improved memory performance in behavioral tests and reduced amyloid plaque formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
